molecular formula C₆H₁₃NO₃ B1145410 2-epi-Fagomine CAS No. 1129725-67-2

2-epi-Fagomine

Cat. No.: B1145410
CAS No.: 1129725-67-2
M. Wt: 147.17
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Description

2-epi-Fagomine is a piperidine alkaloid and stereoisomer of the natural iminosugar fagomine. It serves as a valuable tool in glycobiology research, primarily functioning as a potent inhibitor of specific glycosidase enzymes. Studies show that this compound is a particularly effective inhibitor of isomaltase and certain beta-galactosidases, demonstrating even greater potency than its parent compound, fagomine, in these assays . The compound's core structure and mechanism of action are linked to its ability to mimic the transition state of carbohydrate hydrolysis, allowing it to bind selectively to the active sites of these enzymes . This inhibitory activity makes this compound a compound of significant interest for investigating metabolic processes such as intestinal digestion and the catabolism of glycoconjugates . The synthetic accessibility of this compound has been demonstrated through advanced methods, including a gold(I)-catalysed allene cyclisation strategy, ensuring a well-defined and reliable compound for research purposes . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

1129725-67-2

Molecular Formula

C₆H₁₃NO₃

Molecular Weight

147.17

Synonyms

(2S,3R,4R)-2-(Hydroxymethyl)-3,4-piperidinediol;  5-epi-Fagomine

Origin of Product

United States

Natural Occurrence, Isolation, and Characterization of 2 Epi Fagomine

Discovery and Isolation from Plant Sources

2-epi-Fagomine, along with its isomers, has been identified and isolated from various plant species. The primary sources include Xanthocercis zambesiaca, species of the Morus (mulberry) genus, and Fagopyrum esculentum (buckwheat).

Xanthocercis zambesiaca as a Source of Fagomine (B1671860) Isomers

Research on the leaves and roots of Xanthocercis zambesiaca, a member of the Leguminosae family, has led to the isolation of several fagomine isomers. nih.govacs.org Through various ion-exchange column chromatographic steps of 50% aqueous methanol (B129727) extracts, researchers successfully isolated fagomine, 3-epi-fagomine (B1247737), and 3,4-di-epi-fagomine. nih.govacs.org The structures of these compounds were determined using spectroscopic analyses, particularly 1D and 2D NMR studies. nih.govacs.org Notably, 3,4-di-epi-fagomine was identified as a new natural product from this source. nih.gov

Presence in Morus Species (Mulberry)

The presence of fagomine and its isomers has also been confirmed in various Morus species. A reexamination of the N-containing sugars in the roots of Morus alba (white mulberry) using improved purification procedures resulted in the isolation of eighteen such compounds, including fagomine and 3-epi-fagomine. nih.gov Mulberry leaves, particularly from Morus alba, have been shown to contain D-fagomine and 3-epi-fagomine as minor components. researchgate.netnih.gov The chemical composition of mulberry, including these alkaloids, is influenced by the specific species and the part of the plant being analyzed. researchgate.net

Occurrence in Fagopyrum esculentum (Buckwheat) and Related Varieties

Fagomine was first isolated from the seeds of buckwheat (Fagopyrum esculentum Moench). researchgate.netacs.org While D-fagomine is a known component of buckwheat, further analysis has revealed the presence of its diastereomers. researchgate.netnih.gov Specifically, research has shown that buckwheat can contain 3,4-di-epi-fagomine. researchgate.netnih.gov The amount of these compounds can vary, with buckwheat groats containing up to 44 mg/kg of D-fagomine and 43 mg/kg of 3,4-di-epi-fagomine. researchgate.netcsic.es

Research Methodologies for Natural Product Isolation

The isolation of this compound and other fagomine isomers from natural sources is a multi-step process that relies on fundamental principles of chemistry. rroij.comnih.gov The general workflow involves extraction, followed by various chromatographic techniques to separate and purify the compounds of interest. rroij.comnatpro.com.vn

Initially, the plant material (e.g., leaves, roots, or seeds) is pulverized and subjected to extraction, often using a solvent system like 50% aqueous methanol. nih.govacs.org This process creates a complex mixture containing numerous molecules from the plant. rroij.com

To isolate the desired iminosugars from this complex extract, researchers employ ion-exchange chromatography. nih.govacs.orgnih.gov This technique separates molecules based on their charge. Since fagomine and its isomers are alkaloids (containing a nitrogen atom), they can be selectively retained on a cation-exchange resin while other components are washed away. nih.govacs.org Subsequent elution with a suitable buffer allows for the collection of the fagomine isomers.

Further purification is often necessary and is typically achieved through additional chromatographic steps. nih.govacs.org High-performance liquid chromatography (HPLC) is a powerful tool for separating structurally similar compounds like fagomine isomers. natpro.com.vn The final step in the process is the characterization of the isolated compounds. This involves using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the precise chemical structure and stereochemistry of each isomer. nih.govacs.org

Quantitative Analysis of this compound in Biological Matrices (for research purposes)

For research purposes, accurately quantifying the amount of this compound and its isomers in biological matrices like plant tissues is crucial. nih.gov Modern analytical techniques have been developed to achieve this with high sensitivity and specificity. nih.gov

A key method for the quantitative analysis of these iminosugars is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.netnih.gov This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. nih.govnih.gov

Researchers have developed specific HPLC-MS methods to separate and quantify D-fagomine and its diastereomers, including 3-epi-fagomine and 3,4-di-epi-fagomine, in a single analytical run. researchgate.netnih.gov This involves using a cation-exchange HPLC column to separate the isomers, followed by detection using electrospray ionization (ESI) and a quadrupole mass analyzer. researchgate.netnih.gov This method has been successfully applied to determine the concentration of these compounds in various buckwheat products (groats, leaves, bran, and flour) and in mulberry leaves. researchgate.netnih.gov The validation of such analytical methods is critical to ensure accurate and reproducible results for research applications. ub.edu

Stereoselective Chemical Synthesis of 2 Epi Fagomine and Analogue Derivatives

Strategies for Total Synthesis of 2-epi-Fagomine

The total synthesis of this compound has been approached through two primary strategies: de novo asymmetric synthetic pathways and carbohydrate-derived approaches. These methods leverage different starting materials and synthetic transformations to construct the target piperidine (B6355638) ring with the desired stereochemistry.

De Novo Asymmetric Synthetic Pathways

De novo syntheses build the this compound scaffold from acyclic, non-carbohydrate precursors. These pathways are crucial for providing access to a wide range of stereoisomers and analogues.

Chiral building blocks serve as valuable starting points for the asymmetric synthesis of this compound. These readily available, enantiomerically pure molecules provide a scaffold upon which the remainder of the target molecule can be constructed.

One notable example involves the use of D-glyceraldehyde acetonide. A stereoselective synthesis of D-fagomine and its analogues, including D-3-epi-fagomine, has been achieved from this starting material. researchgate.net The key steps in this approach include a diastereoselective anti-vinylation of a homoallylimine, ring-closing metathesis to form the piperidine ring, and subsequent stereoselective epoxidation or dihydroxylation to introduce the required hydroxyl groups. researchgate.net

Similarly, the D-serine-derived Garner aldehyde is another widely used chiral building block. beilstein-journals.orgacs.orgcapes.gov.brnih.gov A synthesis of fagomine (B1671860) and its congeners has been accomplished using catalytic ring-closing metathesis (RCM). acs.orgcapes.gov.brnih.gov This strategy involves constructing a piperidene-type chiral building block from Garner aldehyde, followed by dihydroxylation to yield the final products. acs.orgcapes.gov.brnih.gov For instance, the synthesis of fagomine, 3-epi-fagomine (B1247737), and 3,4-di-epi-fagomine was achieved by Takahata and colleagues using the Garner aldehyde. beilstein-journals.org This synthesis relied on RCM with the first-generation Grubbs catalyst to form the tetrahydropyridine (B1245486) core, followed by stereoselective dihydroxylation. beilstein-journals.org

Chiral Building BlockKey ReactionsTarget Molecules
D-Glyceraldehyde AcetonideDiastereoselective anti-vinylation, Ring-closing metathesis, Stereoselective epoxidation/dihydroxylationD-fagomine, D-3-epi-fagomine researchgate.net
D-Serine-Derived Garner AldehydeCatalytic ring-closing metathesis, DihydroxylationFagomine and its congeners acs.orgcapes.gov.brnih.gov

Catalytic asymmetric reactions are powerful tools for establishing stereocenters with high efficiency and enantioselectivity. These methods often employ chiral catalysts to control the stereochemical outcome of a reaction.

A highly stereoselective gold(I)-catalyzed allene (B1206475) cyclization has been reported for the synthesis of this compound. researchgate.netdaneshyari.comresearchgate.net Interestingly, the stereochemical outcome of this cyclization was opposite to that observed in previous studies. researchgate.netresearchgate.net In contrast, gold(III)-catalyzed cyclization proved to be less efficient, leading to the formation of double cyclization by-products. researchgate.netresearchgate.net

Chemoenzymatic approaches have also been employed, combining the selectivity of enzymes with the efficiency of chemical transformations. For example, fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) has been used in the synthesis of a D-fagomine precursor. plos.orgnih.gov The enzyme catalyzes the aldol (B89426) reaction between dihydroxyacetone (DHA) and N-Cbz-3-aminopropanal. unipd.it This highlights the potential of using enzymes in cascade reactions to create complex molecules that would otherwise require multiple purification steps. researchgate.netresearchgate.net

Utilization of Chiral Building Blocks (e.g., D-Glyceraldehyde Acetonide, D-Serine-Derived Garner Aldehyde)

Carbohydrate-Derived Approaches

Carbohydrates, with their inherent chirality, are logical and frequently used starting materials for the synthesis of iminosugars like this compound. beilstein-journals.org These approaches often involve the transformation of a readily available sugar into the target piperidine alkaloid.

D-glucal and its derivatives are common starting points for the synthesis of this compound. aurigeneservices.comresearchgate.netrsc.orgnih.gov A highly stereoselective total synthesis of both D-fagomine and this compound has been developed starting from 3,4,6-tri-O-benzyl-D-glucal, a derivative of D-glucose. aurigeneservices.comresearchgate.net

The synthesis of this compound from this starting material involves several key transformations. aurigeneservices.com The glucal is first converted to an intermediate alcohol. The hydroxyl group is then transformed into a mesylate, a good leaving group. Subsequent deprotection of a Boc-protected amine and intramolecular cyclization with an inversion of configuration at the C5 position affords tri-O-benzyl-2-epi-fagomine. The final step is a debenzylation via catalytic hydrogenation to yield this compound. aurigeneservices.com

Another strategy starting from tri-O-benzyl-D-glucal involves its conversion to a 2-deoxyglycolactone. rsc.org Aminolysis of this lactone, followed by lactamization, yields a 2-deoxyglycolactam. This lactam can then be reduced to furnish the protected fagomine structure. rsc.orgnih.gov

Starting MaterialKey Intermediates/ReactionsFinal Product
3,4,6-tri-O-benzyl-D-glucalMesylation, Intramolecular cyclization (inversion at C5), Catalytic hydrogenationThis compound aurigeneservices.com
tri-O-benzyl-D-glucal2-deoxyglycolactone, 2-deoxyglycolactam, ReductionFagomine rsc.orgnih.gov

Key Methodological Advances in this compound Synthesis

Recent advancements in synthetic methodology have led to more efficient and stereoselective syntheses of this compound and its analogues. One of the most significant advances is the application of ring-closing metathesis (RCM) for the construction of the piperidine ring. beilstein-journals.orgacs.orgcapes.gov.brnih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, has proven to be a powerful tool for forming the cyclic core of these molecules from acyclic diene precursors. beilstein-journals.org

Intramolecular Cyclization Strategies

A concise and highly stereoselective total synthesis of D-fagomine and this compound has been successfully developed starting from a common intermediate derived from 3,4,6-tri-O-benzyl-D-glucal. aurigeneservices.com The synthesis of this compound from this common precursor, tert-butyl ((3R,4R,5R)-3,4,6-tris(benzyloxy)-5-hydroxyhexyl)carbamate, involves a critical intramolecular cyclization step. aurigeneservices.com

The process begins by converting the hydroxyl group of the intermediate into a good leaving group, specifically a mesylate, by reacting it with mesyl chloride in the presence of triethylamine (B128534) and DMAP in dichloromethane. aurigeneservices.com This mesylation occurs with retention of configuration. The subsequent step involves the deprotection of the tert-butoxycarbonyl (Boc) protecting group from the amine. This deprotection, followed by treatment with potassium carbonate in acetonitrile, triggers an intramolecular cyclization. aurigeneservices.com This nucleophilic substitution reaction proceeds with a net inversion of configuration at the C5 position, affording tri-O-benzyl-2-epi-fagomine. The final step is the removal of the benzyl (B1604629) protecting groups via catalytic hydrogenation in the presence of Palladium on carbon (Pd/C) to yield the final product, this compound. aurigeneservices.com

Table 1: Key Steps in Intramolecular Cyclization for this compound Synthesis

Step Reaction Reagents and Conditions Outcome
1 Mesylation Mesyl chloride, triethylamine, DMAP, dichloromethane Conversion of hydroxyl group to mesylate with retention of configuration. aurigeneservices.com
2 Deprotection & Cyclization K2CO3 in acetonitrile N-Boc deprotection followed by intramolecular N-alkylation with inversion of configuration at C5. aurigeneservices.com

| 3 | Debenzylation | Catalytic hydrogenation, Pd/C | Removal of benzyl ethers to yield this compound. aurigeneservices.com |

Ring-Closing Metathesis (RCM) in Piperidine Ring Construction

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of the piperidine core found in fagomine and its isomers. beilstein-journals.orgacs.orgnih.gov This strategy has been effectively employed in the asymmetric synthesis of the four possible fagomine isomers, starting from the D-serine-derived Garner aldehyde. acs.org

The synthesis involves the construction of a chiral 1,2,5,6-tetrahydropyridine core through a catalytic RCM reaction. beilstein-journals.orgnih.gov For instance, in the synthesis of fagomine congeners like 3-epi-fagomine, a diene precursor is subjected to RCM using the first-generation Grubbs catalyst to form the essential N-heterocyclic intermediate. beilstein-journals.orgnih.gov Subsequent stereoselective dihydroxylation of the double bond in the resulting tetrahydropyridine ring leads to the desired polyhydroxylated piperidine structure. beilstein-journals.orgnih.gov This approach highlights the versatility of RCM in creating the central piperidine framework, which can then be further functionalized to yield various fagomine analogues. beilstein-journals.orgnih.gov

Reductive Amination Protocols

Intramolecular reductive amination represents another key strategy for the synthesis of this compound. aurigeneservices.comresearchgate.netdaneshyari.com This method has been utilized in the total synthesis of both D-fagomine and this compound, starting from 2-deoxy-1-azido sugars. aurigeneservices.comresearchgate.netdaneshyari.com

One specific protocol involves the conversion of δ-hydroxy amides to δ-keto amides through an Albright-Goldmann oxidation using acetic anhydride (B1165640) and DMSO. rsc.org The resulting crude δ-keto amide is then subjected to an intramolecular reductive amination. This crucial step involves the condensation of the amine with the ketone in the presence of formic acid, which enhances the electrophilicity of the ketone carbonyl, facilitating the nucleophilic attack by the amine to form a new C-N bond. rsc.org The resulting iminium ion, formed in situ after dehydration, is then reduced by sodium cyanoborohydride (NaBH₃CN) to furnish the desired cyclized 2-deoxyglycolactam, a key precursor for fagomine and its epimers. rsc.org

Gold(I)-Catalyzed Allene Cyclization

A highly stereoselective synthesis of this compound has been achieved utilizing a gold(I)-catalyzed allene cyclization as the key step. aurigeneservices.comacs.orgresearchgate.net This method provides a powerful route to functionalized piperidines. The reaction involves the cyclization of an aminoallene derivative, where the stereochemical outcome is notably influenced by the catalyst system. researchgate.net

In this specific synthesis, the gold(I)-catalyzed cyclization of the allene precursor proceeds with high stereoselectivity. researchgate.net It has been observed that the stereochemical result of this particular cyclization is opposite to that seen in previous studies. researchgate.netresearchgate.net In contrast to the efficient cyclization achieved with gold(I), attempts using gold(III) as a catalyst proved to be inefficient and led to the formation of double cyclization by-products. researchgate.netresearchgate.net This highlights the unique reactivity and selectivity offered by gold(I) catalysts in this transformation.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering powerful synthetic routes. beilstein-journals.org These approaches have been explored for the synthesis of fagomine and its precursors, showcasing the potential of enzymes in complex molecule synthesis. researchgate.netfigshare.comnih.gov

Fructose-6-Phosphate Aldolase (FSA)-Catalyzed Reactions

A notable chemo-enzymatic approach for the synthesis of D-fagomine, a stereoisomer of this compound, utilizes D-fructose-6-phosphate aldolase (FSA). figshare.comnih.gov This method involves a straightforward two-step process where the key transformation is an FSA-catalyzed aldol addition. figshare.comnih.gov

The enzyme catalyzes the aldol condensation between dihydroxyacetone (DHA) and an acceptor aldehyde, such as N-Cbz-3-aminopropanal. researchgate.netfigshare.comnih.gov FSA is advantageous as it accepts unphosphorylated DHA, which is more cost-effective than its phosphorylated counterpart and simplifies the downstream process by avoiding a dephosphorylation step. plos.org The use of a mutant FSA has been shown to be effective in catalyzing the synthesis of a D-fagomine precursor. researchgate.netplos.org This enzymatic step sets the stereochemistry for the subsequent chemical transformations to yield the final iminosugar.

Biocatalyst Immobilization for Enhanced Synthesis

To improve the stability and reusability of enzymes for industrial applications, biocatalyst immobilization is a critical technology. frontiersin.orgnanobioletters.com In the context of synthesizing a precursor for D-fagomine, Fructose-6-Phosphate Aldolase (FSA) has been immobilized on various supports. plos.orgcsic.esnih.gov

Studies have focused on immobilizing a mutant FSA onto supports such as magnetic nanoparticle clusters (mNC), cobalt-chelated agarose (B213101) (Co-IDA), amino-functionalized agarose (MANA-agarose), and glyoxal-agarose. plos.orgcsic.esnih.gov The immobilization on glyoxal-agarose proved to be a particularly effective option for the synthesis of the D-fagomine precursor, demonstrating high reaction rates, conversion, and operational stability. plos.orgcsic.es The immobilized FSA on glyoxal-agarose could be reused for up to six reaction cycles, leading to a significant 4-fold improvement in the biocatalyst yield compared to the non-immobilized enzyme. plos.orgnih.gov

Table 2: Performance of Immobilized FSA in the Synthesis of a D-Fagomine Precursor

Immobilization Support Retained Activity (%) Reusability (Cycles) Key Finding
Magnetic Nanoparticle Clusters (mNC) 29.0% plos.orgcsic.es - Lower retained activity compared to other supports.
Cobalt-Chelated Agarose (Co-IDA) 93.8% plos.orgcsic.es - High retained activity, performed similarly to the soluble enzyme in a single cycle. csic.es
Amino-Functionalized Agarose (MANA-agarose) 89.7% plos.orgcsic.es - High retained activity but lower yield compared to soluble enzyme. csic.es

Synthesis of Stereoisomers and Analogues for Structure-Activity Relationship Studies

The therapeutic potential of iminosugars is intrinsically linked to their specific three-dimensional structure. The precise arrangement of hydroxyl groups and the stereochemistry of the chiral centers on the piperidine ring are critical determinants of their interaction with the active site of target glycosidase enzymes. Consequently, the synthesis of a variety of stereoisomers and analogues of this compound is a crucial endeavor for elucidating detailed structure-activity relationships (SAR). These studies, in turn, guide the design of more potent and selective glycosidase inhibitors.

A number of synthetic strategies have been developed to access the complete set of fagomine isomers and related analogues. These approaches often start from readily available chiral precursors, such as carbohydrates or amino acids, and employ stereocontrolled reactions to build the desired piperidine core. For instance, a highly stereoselective total synthesis of both D-fagomine and this compound has been achieved starting from 3,4,6-tri-O-benzyl-D-glucal, a derivative of D-glucose. aurigeneservices.comresearchgate.net Key steps in this synthesis involve the creation of an N-Boc-protected amine from an oxime, followed by a stereospecific iodination of an alcohol and a subsequent cyclization reaction. researchgate.net

Another versatile approach utilizes D-serine as the chiral starting material. This method has been successfully employed to synthesize all four possible stereoisomers of fagomine through a strategy centered on catalytic ring-closing metathesis (RCM) to construct the piperidine ring, followed by dihydroxylation. acs.orgbeilstein-journals.org The synthesis of D-fagomine, D-3-epi-fagomine, and D-3,4-di-epi-fagomine has also been accomplished starting from D-glyceraldehyde acetonide. researchgate.netnih.gov This route involves a diastereoselective anti-vinylation, ring-closing metathesis, and either a stereoselective epoxidation followed by regioselective ring-opening or a stereoselective dihydroxylation to furnish the desired stereoisomers. researchgate.netnih.gov

The synthesis of this compound has also been reported via a highly stereoselective gold(I)-catalyzed allene cyclization. researchgate.netdaneshyari.com This method offers an alternative and efficient route to this particular stereoisomer. Furthermore, glycal-mediated synthesis has proven to be a valuable tool for producing fagomine and 4-epi-fagomine from glucal and galactal, which are transformed into key 2-deoxyglycolactam building blocks. nih.gov

The biological evaluation of these synthesized stereoisomers and analogues against a panel of glycosidases has provided valuable insights into their structure-activity relationships. For example, studies on fagomine, 3-epi-fagomine, and 1,4-dideoxy-1,4-imino-D-arabinitol, among others isolated from Morus alba, have shed light on their inhibitory activities against various glycosidases. nih.gov It has been noted that even subtle changes in the stereochemistry can lead to significant differences in inhibitory potency and selectivity. clockss.org For instance, the lack of strong glycosidase inhibitory activity in some synthesized analogues of D-fagomine and its stereoisomers has suggested their potential alternative use as therapeutic chaperones. researchgate.netnih.gov

The inhibitory activities of various fagomine stereoisomers against different glycosidases are summarized in the table below, highlighting the critical role of stereochemistry in determining their biological function.

Compound NameStereochemistryTarget EnzymeInhibitory Activity (IC50/Ki)
FagomineD-arabinoα-glucosidaseModerate Inhibition
3-epi-FagomineD-xylo-Weak or no inhibition
4-epi-FagomineD-lyxoβ-galactosidaseGood Inhibition acs.org
This compoundL-xylo-Varies with enzyme
3,4-di-epi-FagomineD-ribo-Weak or no inhibition

This table is a representation of generalized findings from multiple studies. Specific IC50 or Ki values can vary depending on the assay conditions and the source of the enzyme.

Enzymatic and Molecular Biological Activities of 2 Epi Fagomine

Mechanism of Glycosidase Inhibition

Iminosugars typically function as competitive inhibitors of glycosidases. Their protonated nitrogen atom at physiological pH mimics the positively charged oxonium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds. This mimicry allows them to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being processed. The specificity and potency of inhibition are highly dependent on the stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring, as these groups must match the binding pockets of the target enzyme.

While the parent compound, D-fagomine, is a known inhibitor of mammalian intestinal α-glucosidase and β-galactosidase, specific inhibitory data for 2-epi-fagomine against these enzymes is not extensively detailed in the available scientific literature. aurigeneservices.comdaneshyari.com The biological evaluation of this compound, following its successful chemical synthesis, is an area that warrants further investigation to fully characterize its inhibitory profile against a range of mammalian glycosidases. researchgate.netaurigeneservices.comku.edu

Direct comparisons of the inhibitory potency of this compound with other iminosugars are not prominently featured in published studies. However, research on its isomers provides critical context. For instance, 3-epi-fagomine (B1247737) has been shown to be a more potent inhibitor of isomaltase and β-galactosidases than the parent compound, fagomine (B1671860). nih.gov In contrast, 4-epi-fagomine was identified as the most effective β-galactosidase inhibitor among a series of synthesized derivatives in one study. researchgate.netnih.gov These findings underscore the significant impact that the stereochemical configuration at each position of the piperidine ring has on inhibitory strength and selectivity.

Table 1: Comparative Glycosidase Inhibition of Fagomine Isomers This table presents data for fagomine isomers to illustrate structure-activity relationships, as specific data for this compound is not available in the cited sources.

Compound Target Enzyme Inhibitory Activity Source
Fagomine Isomaltase, α- and β-Galactosidases Good inhibitor nih.gov
3-epi-Fagomine Isomaltase, β-Galactosidases More potent than fagomine nih.gov
3-epi-Fagomine α-Galactosidase No inhibition nih.gov
4-epi-Fagomine β-Galactosidase Best inhibitor in its tested series researchgate.netnih.gov

The substrate specificity of an iminosugar is dictated by the precise three-dimensional arrangement of its hydroxyl groups, which must complement the active site of the target enzyme. The observation that 3-epi-fagomine inhibits β-galactosidases but not α-galactosidase is a clear demonstration of this principle. nih.govebi.ac.uk Although the specific enzyme recognition profile for this compound has not been reported, it is expected to exhibit a unique specificity based on its distinct stereochemistry compared to other fagomine isomers.

Comparative Inhibitory Potencies with Other Iminosugars

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. wikipedia.org For the fagomine family, SAR is pivotal for understanding their function as glycosidase inhibitors.

The primary focus of SAR investigations involving this compound has been its chemical synthesis. Researchers have successfully developed highly stereoselective total syntheses of this compound, often starting from derivatives of D-Glucose. researchgate.netaurigeneservices.comresearchgate.net These synthetic routes are significant because they make it possible to produce this compound and its potential derivatives for biological testing, which is the foundation of any SAR study. researchgate.netaurigeneservices.com

The key insight from the broader fagomine family is that stereochemistry is paramount. The different inhibitory profiles of fagomine, 3-epi-fagomine, and 4-epi-fagomine demonstrate that the spatial orientation of the hydroxyl groups at the C-2, C-3, and C-4 positions dictates the potency and selectivity of glycosidase inhibition. nih.govresearchgate.netresearchgate.net The synthesis of this compound, which differs from fagomine in the stereochemistry at the C-2 position, is a crucial step toward completing the SAR picture for this group of iminosugars. researchgate.netaurigeneservices.com However, further studies evaluating the biological activity of this compound and its specifically designed derivatives are needed to establish a comprehensive SAR profile. nih.gov

Modulation of Microbial Systems and Immunological Responses

There are no available scientific studies investigating the direct influence of this compound on the composition or function of gut microbiota. Research in this area has focused on the parent compound, D-fagomine , which has been shown to exert a fiber-like effect on the gut microbiota in rats. mdpi.comnih.gov Studies indicate that D-fagomine can increase the populations of Bacteroides and Prevotella and selectively agglutinate potentially detrimental Enterobacteriaceae. mdpi.comresearchgate.netcambridge.org Furthermore, another isomer, 4-epi-fagomine , has been reported to possess immunomodulatory activities, preventing LPS-mediated activation of macrophage cells. researchgate.netnih.gov These findings highlight the potential for fagomine isomers to interact with biological systems beyond direct enzyme inhibition, although such effects have not yet been explored for this compound.

Immunomodulatory Effects (e.g., Macrophage Activation, Cytokine Levels)

The iminosugar this compound, also referred to in scientific literature as 4-epi-fagomine, demonstrates notable immunomodulatory activities, particularly in the context of macrophage response to inflammatory stimuli. researchgate.netacs.orgrsc.org Research has shown that this compound can prevent the activation of RAW 264.7 macrophage cells that have been stimulated by lipopolysaccharides (LPS), a key component of the outer membrane of Gram-negative bacteria that triggers strong immune responses. researchgate.netacs.orgresearchgate.net

The following table summarizes the observed immunomodulatory effects of this compound on macrophage cells based on available research findings.

Table 1: Summary of Immunomodulatory Effects of this compound

Cell Line Stimulus Compound Observed Effect Reference(s)
RAW 264.7 Macrophages Lipopolysaccharide (LPS) This compound (4-epi-fagomine) Prevented LPS-mediated cell activation. researchgate.net, acs.org, researchgate.net
RAW 264.7 Macrophages Lipopolysaccharide (LPS) This compound (4-epi-fagomine) Attenuated Th1 and Th2 type cytokines. researchgate.net

Specificity of Bacterial Adhesion Modulation

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the effects of this compound on the modulation of bacterial adhesion. While studies have been conducted on other stereoisomers of fagomine, such as D-fagomine, which show selective anti-adhesion properties against certain pathogenic bacteria, these findings cannot be extrapolated to this compound. cambridge.orgcsic.es Research focusing explicitly on the interaction between this compound and bacterial adhesion mechanisms has not been identified in the reviewed sources.

Advanced Spectroscopic and Computational Approaches for 2 Epi Fagomine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. emerypharma.comoup.com For 2-epi-fagomine, a compound with multiple chiral centers, NMR is indispensable for assigning its relative stereochemistry. oup.com This is achieved by analyzing coupling constants and through-space correlations. longdom.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemical configuration of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments and their scalar (J) couplings, which gives clues about the connectivity and relative orientation of protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. wiley.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com By mapping these correlations, the spin systems within the piperidine (B6355638) ring and the dihydroxyethyl side chain of this compound can be traced, establishing the proton connectivity network. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It is crucial for assigning each carbon signal to its attached proton(s), providing a definitive link between the ¹H and ¹³C spectra. emerypharma.comcolumbia.edu An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.educolumbia.edu This information is vital for piecing together the molecular skeleton by connecting different spin systems, for example, linking the side chain to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. princeton.edu Correlations observed in a NOESY spectrum provide direct evidence for the relative configuration of substituents on the piperidine ring, confirming which protons are on the same face of the ring (cis) versus on opposite faces (trans). The configuration at C-2, which defines this compound, is confirmed through key NOE correlations. researchgate.net

Table 1: Representative 2D NMR Correlations for this compound Structural Elucidation

Experiment Correlation Type Information Gained for this compound
COSY ¹H – ¹H Maps J-coupled protons within the piperidine ring and the side chain.
HSQC ¹H – ¹³C (1-bond) Assigns each carbon to its directly attached proton(s).
HMBC ¹H – ¹³C (2-4 bonds) Connects the side chain to the piperidine ring and confirms the overall carbon skeleton.
NOESY ¹H – ¹H (through-space) Determines the relative stereochemistry at the chiral centers (C-2, C-3, C-4) by identifying spatially proximate protons.

To bolster the confidence in stereochemical assignments derived from experimental data, computational methods are employed to predict NMR chemical shifts. github.io This approach involves several steps:

A conformational search is performed to identify all low-energy conformers of the putative this compound structure. github.io

The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT).

NMR shielding constants are calculated for each optimized conformer. google.com

The shielding constants are averaged based on the Boltzmann population of each conformer and then converted into chemical shifts.

The predicted ¹H and ¹³C chemical shifts are then compared with the experimental values. A strong correlation between the calculated and experimental spectra provides powerful validation for the proposed structure and stereochemistry of this compound over other possible isomers. github.ioescholarship.org

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) in Structural Research

Mass spectrometry is a cornerstone technique in chemical analysis, providing precise molecular weight information and structural clues through fragmentation analysis. wiley.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Quadrupole Mass Spectrometry (ESI-Q-MS) is a highly effective method for analyzing iminosugars like this compound from complex mixtures. nih.govresearchgate.net

HPLC Separation: Cation exchange chromatography is particularly well-suited for separating fagomine (B1671860) diastereomers. nih.govcsic.es The different spatial arrangements of the hydroxyl and hydroxymethyl groups in isomers like D-fagomine, this compound, 3-epi-fagomine (B1247737), and 3,4-di-epi-fagomine lead to distinct retention times, allowing for their chromatographic separation. nih.govresearchgate.net

ESI-Q-MS Detection: Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation. uni-saarland.de For this compound (C₆H₁₃NO₃), the quadrupole mass analyzer would be set to detect the corresponding m/z value of 148.1. csic.es This allows for the sensitive and selective detection and quantification of the compound as it elutes from the HPLC column. The combination of a unique retention time and the correct mass-to-charge ratio provides high confidence in the identification of this compound, even in the presence of its isomers. researchgate.netresearchgate.net

While ESI is a soft ionization method, fragmentation can be induced, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). wikipedia.org The fragmentation of the molecular ion (e.g., [M+H]⁺ at m/z 148.1) provides valuable structural information. chemguide.co.uksavemyexams.com The fragmentation pathways of piperidine alkaloids are often characterized by specific losses:

Loss of Water (H₂O): A common fragmentation pathway for hydroxylated compounds, leading to a fragment ion at m/z 130.1 ([M+H-H₂O]⁺).

Loss of the Side Chain: Cleavage of the bond between C-2 and the dihydroxyethyl side chain can occur.

Ring Cleavage: The piperidine ring itself can undergo fragmentation.

By analyzing the masses of the resulting fragment ions, a fragmentation pattern is established. wikipedia.orgwhitman.edu This pattern serves as a molecular fingerprint. While isomers often yield similar fragments, the relative abundances of these fragments can differ, providing an additional layer of data to support a structural hypothesis and distinguish between isomers. researchgate.netsavemyexams.com

HPLC-ESI-Q-MS for Isomer Differentiation and Identification

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry provides indispensable insights into the three-dimensional structure and dynamic behavior of molecules. sathyabama.ac.inijrar.org For a flexible molecule like this compound, understanding its preferred conformation is key to interpreting its spectroscopic properties and biological activity.

Molecular modeling techniques, such as molecular mechanics (MM) and quantum mechanics (QM), are used to perform conformational analysis. upc.edukallipos.gr The process typically involves:

Conformational Search: Systematically or stochastically exploring the potential energy surface to identify all possible low-energy conformations (e.g., different chair and boat forms of the piperidine ring and various orientations of the side chain). upc.edu

Energy Minimization: Optimizing the geometry of each identified conformer to find the nearest local energy minimum. sathyabama.ac.in Methods like Density Functional Theory (DFT) are commonly used for accurate energy calculations. mdpi.com

Population Analysis: Calculating the relative energies of all stable conformers to determine their Boltzmann distribution at a given temperature. The most stable conformer is the one with the global minimum energy.

This analysis reveals the most likely three-dimensional shape(s) that this compound adopts in solution. This information is crucial for interpreting NOESY data from NMR experiments and for understanding how the molecule interacts with biological targets. upc.edukallipos.gr

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereochemical Outcomes

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the complex reaction mechanisms and stereochemical intricacies involved in the synthesis of polyhydroxylated piperidines like this compound. columbia.edu By modeling reaction intermediates and transition states, DFT calculations provide fundamental insights into the energetic landscapes of reaction pathways, enabling chemists to rationalize and predict synthetic outcomes. rsc.org

In the context of synthesizing fagomine and its epimers, DFT studies have been instrumental in explaining observed stereoselectivities. nih.govrsc.org For instance, research on the synthesis of fagomine and 4-epi-fagomine from glycal-derived 2-deoxyglycolactams utilized DFT to understand why certain reaction pathways are favored over others. researchgate.net Computational analyses revealed that non-covalent interactions, such as cation-π and cation-lone pair interactions involving the phenyl moieties of protecting groups and the lone pairs of oxygen atoms in carbamate (B1207046) groups, play a decisive role. nih.govrsc.orgresearchgate.net These subtle interactions significantly influence the conformational space of reaction intermediates and transition-state structures, thereby dictating the final stereochemical outcome. nih.govrsc.org The influence of these interactions is particularly pronounced at lower temperatures where the entropy factor is less significant. nih.govrsc.org

DFT calculations have also been employed to diagnose unexpected or failed reactions. rsc.org In one study, when a Super-Hydride® reduction of a 2-deoxygalactonolactam intermediate failed to produce the expected 2-deoxygalactonojirimycin derivative, DFT was used to investigate the reaction energetics. nih.gov The calculations demonstrated why the formation of the key lactamol intermediate was endergonic and thus unfavorable, providing a clear rationale for the experimental observation. nih.gov This predictive capability allows for the rational design of synthetic routes, avoiding pathways that are computationally predicted to be energetically unfavorable. pku.edu.cn The stereochemical outcome of cyclization reactions, a key step in forming the piperidine ring, can sometimes be counterintuitive; DFT helps to unravel the underlying electronic and steric factors that govern these transformations. researchgate.netresearchgate.net

Table 1: Key Findings from DFT Studies on Iminosugar Synthesis

System Studied Computational Method Key Finding Significance Reference(s)
Synthesis of Fagomine/4-epi-fagomineDFTPhenyl moieties of protecting groups and oxygen lone pairs in carbamates stabilize transition states via cation-π/cation-lone pair interactions.Explains the high stereoselectivity observed in cyclization reactions. nih.gov, rsc.org, researchgate.net
Super-Hydride® Reduction of 2-deoxygalactonolactamDFTThe formation of the 2-deoxygalactonolactamol intermediate was determined to be endergonic (energetically unfavorable).Provided a theoretical reason for the failure of a specific synthetic step. nih.gov, rsc.org
Gold(I)-catalysed Allene (B1206475) CyclisationNot specified, but relevant to stereochemistryThe gold(I)-catalysed reaction yielded a stereochemical outcome opposite to that observed in previous studies.Highlights how catalyst choice can invert stereoselectivity in the synthesis of this compound. researchgate.net
Addition of Organometallic Reagents to Aziridine CarboxaldehydesDFTStereoselectivity is governed by the conformational preferences of the substrate, including aldehyde rotamers and nitrogen invertomers. Chelation-like interactions can dictate the outcome.Provides a model for understanding how substrate conformation controls diastereoselectivity in related systems. msu.edu

Molecular Docking for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is invaluable for understanding the structure-activity relationships (SAR) of glycosidase inhibitors like this compound, revealing the molecular basis for their inhibitory potency and selectivity. bindingdb.org

Docking studies on fagomine isomers and related iminosugars have provided detailed insights into their interactions with the active sites of various glycosidase enzymes. researchgate.netmdpi.com These simulations can rationalize why even minor changes in stereochemistry, such as the epimerization at a single carbon atom, can drastically alter inhibitory activity. researchgate.net For example, a molecular docking study on D-isofagomine isomers and human β-glucocerebrosidase (GBA) revealed the critical role of the C-3 hydroxyl group's orientation. researchgate.net The highly active D-isofagomine forms crucial hydrogen bonds with the amino acid residues Asp127 and Trp179 in the enzyme's active site. researchgate.net In contrast, its C-3 epimer, D-3-epi-isofagomine, while fitting into the binding site similarly, is oriented in such a way that it cannot form these key hydrogen bonds, leading to a dramatic reduction in its inhibitory potency. researchgate.net

Furthermore, docking can predict whether a compound is likely to be an effective inhibitor at all. researchgate.net The study showed that D-3,4-di-epi-isofagomine was unable to bind to the β-glucocerebrosidase active site in a stable conformation, which correlated with its complete lack of inhibitory activity. researchgate.net Similar studies on fagomine and 1-deoxynojirimycin (B1663644) (DNJ) with α-glucosidases have also been performed to understand their binding modes. mdpi.com The results of docking simulations are often evaluated using a scoring function, which estimates the binding affinity. A higher score generally indicates a more stable and favorable interaction between the ligand and the enzyme. mdpi.com These computational insights are crucial for the rational design of new, more potent, and selective glycosidase inhibitors for therapeutic applications. tandfonline.com

Table 2: Molecular Docking Interaction Data for Fagomine Isomers with Glycosidases

Ligand Enzyme Key Interacting Residues Nature of Interaction Significance Reference(s)
D-isofagomineHuman β-Glucocerebrosidase (GBA)Asp127, Trp179Hydrogen BondingThe 3-OH group forms critical H-bonds, essential for potent inhibition. researchgate.net
D-3-epi-isofagomineHuman β-Glucocerebrosidase (GBA)(Missed interactions)Loss of Hydrogen Bonds with Asp127 and Trp179Explains the significantly reduced inhibitory activity compared to D-isofagomine. researchgate.net
D-3,4-di-epi-isofagomineHuman β-Glucocerebrosidase (GBA)N/ANo stable interaction mode found.Correlates with the observed abolishment of inhibitory activity. researchgate.net
Fagomine (FA)α-Glucosidase (NtSI)Not explicitly detailed, but forms hydrogen bonds.Hydrogen BondingDocking results agreed with in vitro inhibition assays, validating the computational model. mdpi.com
4-epi-fagomineα-GlucosidaseNot explicitly detailed, but part of a broader study.N-alkylation via reductive amination.Part of a study to develop rationally designed inhibitors for SARS-CoV-2. tandfonline.com

Future Perspectives in 2 Epi Fagomine Research

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to 2-epi-fagomine and its derivatives is paramount for facilitating further biological studies. While several syntheses have been reported, future research is expected to focus on more concise, scalable, and versatile methodologies.

One promising avenue is the continued exploration of chemoenzymatic strategies . The use of enzymes, such as aldolases, can offer high stereoselectivity under mild reaction conditions, potentially reducing the number of protection and deprotection steps often required in traditional organic synthesis. mdpi.comresearchgate.netresearchgate.netcsic.esplos.org For instance, the application of a two-enzyme system involving chloroperoxidase and D-fructose-6-phosphate aldolase (B8822740) (FSA) for the synthesis of a D-fagomine precursor highlights the potential of such enzymatic cascades. researchgate.net Future work could focus on identifying or engineering enzymes that are highly selective for the synthesis of the this compound configuration.

Another area of intense interest is the application of modern catalytic methods . Gold-catalyzed reactions, for example, have been utilized in the synthesis of this compound via allene (B1206475) cyclization, demonstrating a different stereochemical outcome compared to previous methods. researchgate.net Further investigation into the scope and mechanism of such catalytic cyclizations could lead to even more efficient and stereocontrolled syntheses. Additionally, ring-closing metathesis (RCM) has proven to be a powerful tool in the synthesis of various iminosugars, including fagomine (B1671860) and its congeners, and its application to novel precursors for this compound is a field ripe for exploration. researchgate.netbeilstein-journals.org

Future synthetic strategies will likely also focus on the use of readily available starting materials from the chiral pool , such as carbohydrates and amino acids, to develop more practical and cost-effective routes. researchgate.netresearchgate.net For example, a highly stereoselective total synthesis of D-fagomine and this compound has been developed from 3,4,6-tri-O-benzyl-D-glucal, a derivative of D-Glucose. researchgate.net

Interactive Data Table: Comparison of Synthetic Strategies for this compound and Related Iminosugars
Synthetic StrategyKey FeaturesPotential Future Directions
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions. mdpi.comresearchgate.netresearchgate.netcsic.esplos.orgDiscovery or engineering of enzymes specific for this compound synthesis.
Gold-Catalyzed Cyclization Novel stereochemical outcomes. researchgate.netMechanistic studies and expansion of substrate scope.
Ring-Closing Metathesis (RCM) Powerful for piperidine (B6355638) ring formation. researchgate.netbeilstein-journals.orgApplication to new this compound precursors.
Protecting-Group-Free Synthesis Increased efficiency and atom economy. researchgate.netacs.orgDevelopment of novel cyclization reactions.
Chiral Pool Synthesis Cost-effective, readily available starting materials. researchgate.netresearchgate.netExploration of new carbohydrate and amino acid-based routes.

In-depth Mechanistic Studies of Biological Activities

While this compound and its isomers are known to be glycosidase inhibitors, a detailed understanding of their mechanism of action at the molecular level is still largely unexplored. Future research must delve into the specifics of how this compound interacts with its biological targets to guide the design of more potent and selective therapeutic agents.

A critical area for future investigation is the use of in silico molecular modeling and docking studies . These computational approaches can provide valuable insights into the binding modes of this compound with various glycosidases. researchgate.netnih.gov By understanding the specific interactions, such as hydrogen bonding and hydrophobic contacts, researchers can rationally design modifications to the this compound scaffold to enhance its inhibitory activity and selectivity for a particular enzyme. For example, molecular docking has been used to support structure-activity relationship studies of N-substituted fagomine derivatives as α-glycosidase inhibitors. nih.gov

Furthermore, in vitro enzymatic assays with a broader range of glycosidases are needed to fully characterize the inhibitory profile of this compound. researchgate.net These studies should not only determine the inhibitory constants (Ki) but also elucidate the mode of inhibition (e.g., competitive, non-competitive).

Beyond glycosidase inhibition, the potential for this compound to act as a pharmacological chaperone for lysosomal storage diseases warrants further investigation. The lack of strong glycosidase inhibitory activity for some fagomine analogs has been suggested as a potential advantage for their use as chaperones. researchgate.net Future studies should explore whether this compound can stabilize mutant enzymes associated with these disorders and promote their proper folding and trafficking.

Investigation of Undiscovered Natural Sources and Biosynthesis

To date, this compound has been primarily accessed through chemical synthesis. The exploration for its natural occurrence is an important future direction. The discovery of natural sources could provide a more sustainable supply of this compound and offer clues about its biological role in the producing organisms.

Future research should involve the systematic screening of a wide variety of plant and microbial species for the presence of this compound. D-fagomine has been isolated from various sources, including buckwheat, mulberry, and several species of the Leguminosae family. nih.govresearchgate.netumt.edu.my It is plausible that this compound co-exists with fagomine in these or other, yet undiscovered, natural sources. The development of advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), will be crucial for the detection and quantification of this compound in complex natural extracts. ub.edu

Elucidating the biosynthetic pathway of this compound is another key research area. Understanding how this iminosugar is synthesized in nature could pave the way for its production through metabolic engineering. dtu.dk Research into the biosynthesis of other iminosugars, such as the use of fructose-6-phosphate (B1210287) aldolase in the synthesis of a D-fagomine precursor, can provide a model for investigating the enzymatic steps involved in the formation of this compound. plos.org Future studies could involve isotopic labeling experiments and the identification and characterization of the enzymes responsible for the key stereochemical transformations that define the this compound structure.

Design and Synthesis of Advanced Iminosugar Analogues with Tailored Biological Profiles

Building upon the core structure of this compound, the design and synthesis of novel analogues with improved biological activities and tailored therapeutic profiles is a significant future direction. By strategically modifying the this compound scaffold, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.

One approach is the synthesis of N-substituted derivatives . The introduction of various alkyl or aryl groups at the nitrogen atom can significantly impact the biological activity of iminosugars. nih.gov For example, studies on N-substituted fagomine derivatives have shown that the nature of the substituent plays a crucial role in their α-glycosidase inhibitory activity. nih.gov Similar systematic explorations of N-substituted this compound analogues could lead to the discovery of compounds with enhanced therapeutic potential.

The synthesis of conformationally constrained bicyclic analogues is another promising strategy. By fusing a second ring to the piperidine core of this compound, it is possible to lock the molecule into a specific conformation that may have a higher affinity for its biological target. scispace.com For instance, the synthesis of iminosugars fused to a cyclopropane (B1198618) ring has been reported, and these rigidified structures can exhibit altered biological activity profiles compared to their monocyclic counterparts. scispace.comresearchgate.net

Furthermore, the development of multivalent iminosugars , where multiple this compound units are linked together, could lead to compounds with significantly enhanced inhibitory activity due to the chelate effect. mdpi.com This strategy has been successfully employed for other iminosugars to create potent glycosidase inhibitors. mdpi.com

The design of these advanced analogues should be guided by a combination of computational modeling, synthetic chemistry, and biological evaluation . This iterative process will be essential for developing the next generation of this compound-based therapeutics with tailored biological profiles for specific diseases.

Interactive Data Table: Strategies for Advanced this compound Analogues
Analogue StrategyRationaleExample from Related Iminosugars
N-substitution Modulate potency, selectivity, and pharmacokinetic properties.N-substituted fagomine derivatives with altered α-glycosidase inhibition. nih.gov
Conformational Constraint Increase binding affinity by pre-organizing the molecule for the target.Fused bicyclic iminosugars with enhanced inhibitory activity. scispace.com
Multivalency Enhance inhibitory potency through the chelate effect.Divalent pyrrolidine (B122466) iminosugars with improved glycosidase inhibition. mdpi.com

Q & A

Q. What are the established methods for synthesizing 2-epi-Fagomine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this compound typically employs carbohydrate-based precursors or enzymatic pathways. For example, asymmetric aldol reactions or chemoenzymatic approaches are used to control stereochemistry . Reaction parameters such as solvent polarity (e.g., aqueous vs. organic phases), temperature, and catalyst choice (e.g., chiral amines or transition metals) critically affect enantiomeric excess. Researchers should optimize these variables systematically using design-of-experiment (DoE) frameworks to minimize epimerization .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral columns is standard for assessing enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY) resolves stereochemical ambiguities, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography is recommended for absolute configuration validation, though it requires high-quality crystals .

Q. What existing in vitro or in vivo studies demonstrate this compound’s biological activity, and how robust are these findings?

Methodological Answer: Studies focus on glycosidase inhibition (e.g., α-glucosidase) and potential antidiabetic effects. For reproducibility, prioritize peer-reviewed studies using standardized assays (e.g., pNPG hydrolysis inhibition) with clear positive/negative controls. Cross-validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different experimental models?

Methodological Answer: Discrepancies often arise from variations in bioavailability assays (e.g., Caco-2 cell monolayers vs. in vivo rodent models). Address these by:

  • Conducting meta-analyses to identify confounding variables (e.g., dosing regimens, solubility enhancers).
  • Replicating studies under harmonized conditions (e.g., OECD guidelines for animal trials).
  • Applying pharmacokinetic modeling (e.g., compartmental analysis) to reconcile interspecies differences .

Q. What experimental design strategies are optimal for elucidating this compound’s structure-activity relationship (SAR) in glycosidase inhibition?

Methodological Answer: Use a combinatorial approach:

  • Synthetic modifications: Introduce functional groups (e.g., hydroxyl, amino) at C2/C3 positions to assess steric/electronic effects.
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with α-glucosidase active sites.
  • High-throughput screening (HTS): Test analogs against glycosidase panels to quantify IC50_{50} shifts. Validate hits via X-ray co-crystallography .

Q. How should researchers address variability in this compound’s stability under physiological conditions?

Methodological Answer: Stability studies must simulate physiological pH (1.2–7.4), temperature (37°C), and enzymatic exposure (e.g., pepsin, trypsin). Use accelerated stability testing (ICH Q1A guidelines) and monitor degradation products via LC-MS/MS. For predictive insights, apply density functional theory (DFT) to identify hydrolysis-prone bonds .

Q. What are the ethical and methodological considerations for designing first-in-human trials involving this compound?

Methodological Answer:

  • Ethics: Follow Declaration of Helsinki principles, ensuring informed consent and risk-benefit analysis (FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant) .
  • Methodology: Use phase I dose-escalation designs (3+3 protocol) with pharmacokinetic/pharmacodynamic (PK/PD) endpoints. Preclinical data must include toxicokinetics (e.g., NOAEL from rodent studies) and genotoxicity assays (Ames test) .

Q. How can computational tools enhance the reproducibility of this compound’s therapeutic potential in metabolic disorders?

Methodological Answer:

  • Molecular dynamics (MD): Simulate ligand-enzyme interactions over microsecond timescales to identify stable binding conformations.
  • QSAR modeling: Corrogate inhibitory activity (pIC50_{50}) with descriptors like logP, polar surface area, and H-bond donors.
  • Network pharmacology: Map this compound’s targets onto metabolic pathways (e.g., KEGG) to predict off-target effects .

Data Management and Reproducibility

Q. What strategies ensure raw data transparency in this compound research?

Methodological Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw spectra (NMR, MS), crystallographic data (CIF files), and assay results in repositories like Zenodo or ChEMBL.
  • Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track experimental iterations .

Q. How should researchers design controls to mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Include internal standards (e.g., deuterated analogs) during synthesis and purification.
  • Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like enantiomeric excess.
  • Validate each batch via orthogonal methods (e.g., circular dichroism for chiral consistency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.